2-Phenylbut-3-en-2-ol

Synthetic Methodology Process Chemistry Organic Synthesis

2-Phenylbut-3-en-2-ol (CAS 6051-52-1) is a tertiary allylic alcohol featuring a phenyl ring and a terminal vinyl group at the α-carbon. Its molecular formula is C10H12O, with a molecular weight of 148.20 g/mol.

Molecular Formula C10H12O
Molecular Weight 148.205
CAS No. 6051-52-1
Cat. No. B2635063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbut-3-en-2-ol
CAS6051-52-1
Molecular FormulaC10H12O
Molecular Weight148.205
Structural Identifiers
SMILESCC(C=C)(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3
InChIKeyLRYWJUOPPCVNFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenylbut-3-en-2-ol (CAS 6051-52-1): Procurement-Relevant Baseline for a Tertiary Allylic Alcohol


2-Phenylbut-3-en-2-ol (CAS 6051-52-1) is a tertiary allylic alcohol featuring a phenyl ring and a terminal vinyl group at the α-carbon. Its molecular formula is C10H12O, with a molecular weight of 148.20 g/mol [1]. This compound is commercially available as a racemic mixture, typically with a purity of ≥97% and often stabilized with 4-tert-butylcatechol (TBC) to prevent polymerization . Its structure places it within a class of compounds frequently employed as intermediates in organic synthesis and as model substrates for the development of enantioselective catalytic methodologies.

Why Generic Allylic Alcohol Substitution Fails for 2-Phenylbut-3-en-2-ol (CAS 6051-52-1) in Chiral Applications


Generic substitution among allylic alcohols is not feasible for stereoselective applications due to the critical influence of substitution patterns on both reactivity and selectivity. 2-Phenylbut-3-en-2-ol, as a tertiary alcohol with a phenyl substituent, exhibits a unique steric and electronic profile that dictates its behavior in key reactions. For instance, in rhodium-catalyzed hydrogenation, this compound shows a reversed stereoselection compared to its homoallylic analog, 4-phenylpent-4-en-2-ol [1]. Similarly, in biocatalytic kinetic resolutions, the enzyme's discrimination between enantiomers (quantified by the E-value) is highly substrate-specific; for this compound, E-values can exceed 200 with certain engineered oxidases, a level of enantioselectivity that cannot be assumed for other, even structurally similar, alcohols [2]. These quantitative differences underscore why substituting with a generic allylic alcohol without prior validation will likely lead to failed experiments and wasted resources. The specific, quantifiable performance data presented below is therefore essential for informed scientific procurement.

2-Phenylbut-3-en-2-ol (CAS 6051-52-1): Quantitative Differentiation vs. Structural Analogs


Synthesis Efficiency: Quantitative One-Step Protocol vs. Multi-Step Alternatives

A recent synthetic protocol achieves the one-step synthesis of 2-phenylbut-3-en-2-ol in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement in atom economy and step count compared to traditional multi-step syntheses for similar tertiary allylic alcohols, which often require separate steps for the generation and quenching of organometallic intermediates.

Synthetic Methodology Process Chemistry Organic Synthesis

Rhodium-Catalyzed Hydrogenation: Reversed Stereoselectivity vs. Homoallylic Analog

In rhodium-catalyzed homogeneous hydrogenation using chelating bisphosphine ligands, 3-phenylbut-3-en-2-ol exhibits a 'high degree of stereoselection' that is opposite in sense to that observed for its closely related homoallylic analog, 4-phenylpent-4-en-2-ol [1]. While exact quantitative enantiomeric excess (ee) values are not provided in the primary communication, the qualitative difference in stereochemical outcome is a critical discriminator.

Asymmetric Catalysis Hydrogenation Stereoselective Synthesis

Biocatalytic Kinetic Resolution: Exceptional Enantioselectivity (E>200) with Engineered Oxidases

In a kinetic resolution using the engineered flavin-dependent oxidase HMFO V465S/T, (E)-4-phenylbut-3-en-2-ol is oxidized with an enantioselectivity factor (E-value) of greater than 200 [1]. This results in the recovery of the unreacted (R)-alcohol with an enantiomeric excess (ee) of >99% at 50% conversion. This level of performance establishes a clear benchmark against other sec-allylic alcohols evaluated in the same study.

Biocatalysis Kinetic Resolution Enantioselective Oxidation

Enzymatic Transesterification: Superior Resolution (E>200) on Immobilized Lipase

Using immobilized Lecitase™ Ultra (LU-CNBr) as a biocatalyst for the transesterification of racemic (E)-4-arylbut-3-en-2-ol derivatives, (E)-4-phenylbut-3-en-2-ol achieved an enantiomeric ratio (E) >200, with both substrate and product enantiomeric excesses (ees and eep) in the range of 95-99% [1]. In the same study, an analog with a 4-methoxyphenyl substituent achieved a significantly lower ee of 90%.

Biocatalysis Enzyme Immobilization Transesterification

High-Value Application Scenarios for 2-Phenylbut-3-en-2-ol (CAS 6051-52-1) Based on Verified Performance


Synthesis of Enantiopure Chiral Building Blocks via Biocatalytic Oxidation

2-Phenylbut-3-en-2-ol is an ideal substrate for the production of highly enantioenriched (R)-allylic alcohols. Its demonstrated exceptional enantioselectivity (E > 200) in kinetic resolution with engineered oxidases like HMFO V465S/T [1] makes it a reliable choice for laboratories seeking to generate chiral pool intermediates. The high E-value ensures an efficient process with minimal waste, directly translating to cost savings in the preparation of enantioenriched material for further synthetic elaboration.

Asymmetric Hydrogenation Studies Requiring Substrate-Dependent Stereocontrol

For research groups investigating the mechanisms and applications of asymmetric hydrogenation, 2-phenylbut-3-en-2-ol serves as a critical probe molecule. Its documented ability to yield opposite stereoselectivity compared to its homoallylic analog, 4-phenylpent-4-en-2-ol, under identical rhodium-bisphosphine catalysis [2], provides a unique opportunity to study chelation control and catalyst-substrate interactions. Procuring this specific compound is essential for validating computational models and expanding the scope of stereodivergent syntheses.

High-Yield, Atom-Economical Synthesis of Tertiary Allylic Alcohol Libraries

The recent report of a one-step, quantitative synthesis of 2-phenylbut-3-en-2-ol using adapted Vilsmeier conditions [3] positions this compound as a cost-effective and rapidly accessible core structure. For combinatorial chemistry or parallel synthesis efforts aimed at generating diverse libraries of allylic alcohol derivatives, this efficient route minimizes waste and reaction time. Procurement teams can use this established methodology to justify the selection of this scaffold for larger-scale analog production.

Biocatalyst Screening and Process Development for Lipase-Mediated Resolutions

2-Phenylbut-3-en-2-ol is a validated benchmark substrate for developing and screening immobilized lipase technologies, such as the Lecitase™ Ultra system [4]. Its performance (E > 200) serves as a gold standard for evaluating new enzyme preparations, immobilization methods, or reaction conditions. Industrial R&D groups focused on biocatalysis can reliably procure this compound as a positive control and model system to ensure reproducibility and to benchmark the performance of their novel biocatalytic processes.

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